1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane

Descripción general

Descripción

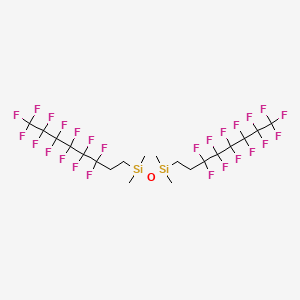

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes two silicon atoms bonded to methyl groups and long fluorinated alkyl chains. This compound is notable for its hydrophobic and oleophobic properties, making it useful in various industrial applications.

Métodos De Preparación

The synthesis of 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst, often platinum-based. The reaction conditions usually require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products .

Análisis De Reacciones Químicas

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, catalyzed by metals like platinum or rhodium.

The major products formed from these reactions include functionalized siloxanes and silanols, which are valuable intermediates in the synthesis of advanced materials and coatings .

Aplicaciones Científicas De Investigación

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a hydrophobic agent in the synthesis of water-repellent coatings and materials.

Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.

Medicine: It is explored for drug delivery systems due to its ability to form stable, hydrophobic barriers.

Mecanismo De Acción

The mechanism by which 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane exerts its effects is primarily through its hydrophobic and oleophobic interactions. The long fluorinated alkyl chains create a low surface energy barrier, preventing the adhesion of water and oils. This property is leveraged in various applications to create surfaces that repel liquids and contaminants .

Comparación Con Compuestos Similares

Similar compounds to 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane include:

1,1,3,3-Tetramethyldisiloxane: A simpler analog without the fluorinated alkyl chains, used as a reducing agent and in hydrosilylation reactions.

1,1,3,3,5,5-Hexamethyltrisiloxane: Contains an additional silicon atom, used in similar hydrosilylation and reduction reactions.

Octamethylcyclotetrasiloxane: A cyclic siloxane used in the production of silicone polymers and resins.

The uniqueness of this compound lies in its extended fluorinated chains, which impart superior hydrophobic and oleophobic properties compared to its simpler analogs .

Actividad Biológica

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is a complex organosilicon compound notable for its unique structural features and potential applications in various fields. This article explores the biological activity of this compound based on existing research findings.

- Molecular Formula : C18H26F27O2Si2

- Molecular Weight : 668.67 g/mol

- CAS Registry Number : 18055-70-4

The compound features a disiloxane backbone with multiple fluorinated octyl groups that enhance its hydrophobicity and chemical stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Toxicological Studies

Toxicological assessments indicate that the compound exhibits moderate toxicity. It is classified as a hazardous substance under OSHA guidelines due to its potential to irritate the skin and respiratory system. Inhalation of vapors may lead to symptoms such as dizziness and respiratory distress .

2. Ecotoxicity

The ecotoxicological profile suggests that the compound has a high persistence in the environment with limited bioaccumulation potential. It poses risks to aquatic life and should be handled with care to prevent environmental contamination .

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various siloxanes on human cell lines. The results indicated that while some siloxanes displayed low cytotoxicity at low concentrations (below 100 µg/mL), higher concentrations of this specific compound led to significant cell death due to oxidative stress mechanisms .

Case Study 2: Environmental Impact Assessment

An environmental impact study assessed the degradation of this compound in aquatic systems. Findings revealed that it remains stable under standard conditions but may degrade under extreme UV exposure or in the presence of strong oxidizers. This highlights the need for careful disposal methods to mitigate ecological risks .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its functional properties for applications in coatings and sealants. These derivatives exhibit improved resistance to water and oils due to their fluorinated structure .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H26F27O2Si2 |

| Molecular Weight | 668.67 g/mol |

| Boiling Point | 160-162 °C at reduced pressure |

| Toxicity Classification | Moderate |

| Ecotoxicity | High Persistence |

Propiedades

IUPAC Name |

[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F26OSi2/c1-48(2,7-5-9(21,22)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)47-49(3,4)8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKNJUVZUHUEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O[Si(CH3)2CH2CH2C6F13]2, C20H20F26OSi2 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647766 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

826.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71363-70-7 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.